1-Ethynyl-1-methylcyclopentane
Overview
Description
1-Ethynyl-1-methylcyclopentane is a chemical compound with the CAS Number: 28509-11-7 . It has a molecular weight of 108.18 . It is in liquid form .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code for this compound is 1S/C8H12/c1-3-8(2)6-4-5-7-8/h1H,4-7H2,2H3 .Physical and Chemical Properties Analysis
This compound is a liquid . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Computational Studies and Theoretical Investigations
A comprehensive theoretical investigation into the thermal rearrangements of closely related compounds to 1-Ethynyl-1-methylcyclopentane, such as 1-ethynyl-2-methylcyclopropane, has been carried out using advanced computational methods. These studies, employing density functional theory (DFT), high-level ab initio methods, and exploring potential energy surfaces, provide insights into the thermal behavior and reaction mechanisms of such compounds. Understanding these rearrangements can be crucial for developing new synthetic pathways and materials in organic chemistry (Bozkaya & Özkan, 2012).
Mechanistic Investigations of Reactions
Research into the mechanistic aspects of reactions involving ethylene and related compounds, such as the selective tetramerisation of ethylene to form 1-octene, sheds light on the unique mechanisms at play in these transformations. Such studies contribute to the broader understanding of catalytic processes, including those that might involve or be related to the reactivity of this compound. The detailed exploration of these mechanisms, including the roles of various intermediates and the influence of catalytic systems, is critical for advancing synthetic chemistry and material science (Overett et al., 2005).
Application in Material Sciences
The preparation of compounds and the study of their properties, such as those related to mesogenic compounds incorporating ethynyl moieties, are significant for the development of new materials with potential applications in areas like liquid crystals. Research into the synthesis and properties of such compounds, including their phase behavior and birefringence, can contribute to advances in display technologies and other applications where liquid crystal materials are utilized (Dang et al., 2020).
Advances in Catalysis and Organic Synthesis
Investigations into the haloaromatization of compounds and the catalytic processes involved in these transformations provide insights that could be relevant to the chemistry of this compound. Understanding the regioselectivity and mechanisms of such reactions, especially when catalyzed by transition metals, is essential for the development of new synthetic strategies in organic chemistry (Lo et al., 2005).
Safety and Hazards
The compound has several hazard statements including H225, H304, H315, H319, H335, H412 . Some of the precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P273, P280, P301+P310, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P331, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Properties
IUPAC Name |
1-ethynyl-1-methylcyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-3-8(2)6-4-5-7-8/h1H,4-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGMTMULEKGSTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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